molecular formula C12H11NO3 B10778686 Heat Shock Protein Inhibitor II

Heat Shock Protein Inhibitor II

Cat. No.: B10778686
M. Wt: 217.22 g/mol
InChI Key: IJPPHWXYOJXQMV-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heat Shock Protein Inhibitor II is a compound that targets heat shock proteins, which are molecular chaperones involved in protein folding, repair, and degradation. These proteins play a crucial role in maintaining cellular homeostasis and protecting cells from stress-induced damage. This compound has gained significant attention due to its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heat Shock Protein Inhibitor II typically involves multi-step organic synthesis. One common approach includes the use of hydrophobic interactions to encapsulate the inhibitor into nanoparticles. For example, gambogic acid, a known heat shock protein inhibitor, can be encapsulated into albumin nanoparticles via hydrophobic interaction .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale organic synthesis and purification processes. The use of nanotechnology, such as the development of albumin nanoparticles, has been explored to enhance the delivery and efficacy of the inhibitor .

Chemical Reactions Analysis

Types of Reactions: Heat Shock Protein Inhibitor II undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form reactive oxygen species (ROS).

    Reduction: Reduction reactions can modify the inhibitor’s functional groups, potentially altering its activity.

    Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s specificity and potency.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various organic reagents depending on the desired functional group.

Major Products Formed: The major products formed from these reactions include modified versions of the inhibitor with altered functional groups, which can enhance or reduce its activity.

Scientific Research Applications

Heat Shock Protein Inhibitor II has a wide range of scientific research applications:

Mechanism of Action

Heat Shock Protein Inhibitor II exerts its effects by binding to heat shock proteins, preventing them from performing their chaperone functions. This inhibition disrupts protein folding and stability, leading to the accumulation of misfolded proteins and subsequent cellular stress. The compound targets various molecular pathways, including the mitochondrial pathway, death receptor pathway, and endoplasmic reticulum stress pathway .

Comparison with Similar Compounds

Heat Shock Protein Inhibitor II is unique compared to other similar compounds due to its specific targeting of heat shock proteins and its potential therapeutic applications. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specificity, potency, and therapeutic applications.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)pyrrolidin-2-one

InChI

InChI=1S/C12H11NO3/c14-12-9(3-4-13-12)5-8-1-2-10-11(6-8)16-7-15-10/h1-2,5-6H,3-4,7H2,(H,13,14)/b9-5-

InChI Key

IJPPHWXYOJXQMV-UITAMQMPSA-N

Isomeric SMILES

C\1CNC(=O)/C1=C\C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CNC(=O)C1=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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